(2E,4E)-N-(3-chlorophenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide
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Overview
Description
Reagents: 3-chlorophenylamine
Conditions: Acidic or basic conditions depending on the coupling method
Reaction: Coupling reaction to attach the chlorophenyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-N-(3-chlorophenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide typically involves multi-step organic reactions
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Step 1: Formation of the Furan Ring
Reagents: Furan-2-carboxylic acid, phosphorus oxychloride (POCl₃)
Conditions: Reflux in an inert atmosphere
Reaction: Cyclization to form the furan ring
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Step 2: Formation of the Penta-2,4-dienamide Backbone
Reagents: Acetylene derivatives, amines
Conditions: Catalytic amounts of palladium(II) acetate, base (e.g., triethylamine)
Reaction: Coupling reaction to form the conjugated diene system
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-N-(3-chlorophenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide can undergo various chemical reactions, including:
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Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Conditions: Aqueous or organic solvents, often under reflux
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Reduction: The cyano group can be reduced to an amine.
Reagents: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a palladium catalyst
Conditions: Anhydrous conditions for LiAlH₄, atmospheric pressure for hydrogenation
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Substitution: The chlorophenyl group can undergo nucleophilic substitution.
Reagents: Nucleophiles such as amines, thiols
Conditions: Basic or acidic conditions depending on the nucleophile
Major Products
Oxidation: Furan-2,3-dione derivatives
Reduction: Amino derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its conjugated system.
Biology
Antimicrobial Agents: Investigated for potential antimicrobial properties.
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Cancer Research: Explored for its cytotoxic effects on cancer cells.
Industry
Material Science: Used in the development of new materials with specific electronic properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (2E,4E)-N-(3-chlorophenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The cyano group and conjugated system play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (2E,4E)-N-(3-bromophenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide
- (2E,4E)-N-(3-methylphenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide
Uniqueness
- Chlorophenyl Group: The presence of the chlorophenyl group distinguishes it from other similar compounds, potentially altering its biological activity and chemical reactivity.
- Conjugated System: The extended conjugated system may enhance its electronic properties, making it unique in applications such as material science and catalysis.
This detailed overview provides a comprehensive understanding of (2E,4E)-N-(3-chlorophenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C16H11ClN2O2 |
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Molecular Weight |
298.72 g/mol |
IUPAC Name |
(2E,4E)-N-(3-chlorophenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-5-2-6-14(10-13)19-16(20)12(11-18)4-1-7-15-8-3-9-21-15/h1-10H,(H,19,20)/b7-1+,12-4+ |
InChI Key |
YSRBUMJYCNZDJK-HOTXFKOVSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)/C(=C/C=C/C2=CC=CO2)/C#N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=CC=CC2=CC=CO2)C#N |
Origin of Product |
United States |
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